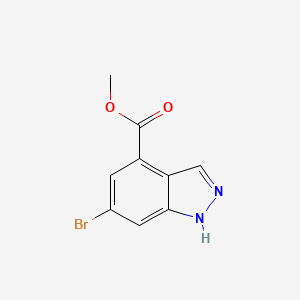

Methyl 6-bromo-1H-indazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRHRPOKPTRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646137 | |

| Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-49-0 | |

| Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Single Crystal X-ray Diffraction for Solid-State Structure

A hypothetical data table for the crystal data and structure refinement of Methyl 6-bromo-1H-indazole-4-carboxylate is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₇BrN₂O₂ |

| Formula weight | 255.07 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | A.AAA mm⁻¹ |

| F(000) | FFF |

| Crystal size | S.SS x S.SS x S.SS mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | NNNN [R(int) = R.RRR] |

| Completeness to theta | C.C% |

| Absorption correction | Multi-scan |

| Max. and min. transmission | T.TTT and T.TTT |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | D / R / P |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = R.RRR, wR₂ = R.RRR |

| R indices (all data) | R₁ = R.RRR, wR₂ = R.RRR |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

A hypothetical table of selected dihedral angles is provided below.

| Atoms | Angle (°) |

| C(4)-C(3a)-C(7a)-N(1) | X.X |

| N(2)-N(1)-C(7a)-C(7) | Y.Y |

| C(5)-C(6)-C(7)-C(7a) | Z.Z |

| C(3a)-C(4)-C(8)-O(1) | A.A |

| C(4)-C(8)-O(2)-C(9) | B.B |

In the solid state, molecules of this compound would likely interact with each other through various non-covalent interactions. Hydrogen bonding would be expected, particularly involving the N-H group of the indazole ring and the oxygen atoms of the carboxylate group, leading to the formation of supramolecular assemblies such as chains or dimers.

A hypothetical table summarizing potential hydrogen bond geometries is presented below.

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N(1)—H(1)···O(1)ⁱ | X.XX | Y.YY | Z.ZZ | AAA |

| C(7)—H(7)···Br(1)ⁱⁱ | A.AA | B.BB | C.CC | BBB |

| Symmetry codes: (i) x, y, z+1; (ii) x+1, y, z |

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These calculations are fundamental in predicting a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Methyl 6-bromo-1H-indazole-4-carboxylate, DFT is utilized to optimize its molecular geometry, predict its vibrational frequencies, and determine its electronic properties. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. DFT studies on similar indazole derivatives have provided valuable insights into their mechanistic pathways in chemical reactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For indazole derivatives, this analysis helps in understanding their charge transfer properties and potential for interaction with biological targets. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.83 |

Table 1: Representative Frontier Molecular Orbital Energies for an Indazole Derivative.

Fukui functions are utilized within the framework of DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions, along with other reactivity descriptors such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the local reactivity of different atoms in this compound. Such analyses are critical for predicting how the molecule will interact with other reagents and biological macromolecules. Studies on related indazole compounds have successfully used Fukui indices to support suggested reaction pathways. nih.gov

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.165 |

| Hardness (η) | 2.415 |

| Electrophilicity Index (ω) | 3.59 |

Table 2: Calculated Global Reactivity Descriptors for a Representative Indazole Derivative.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a large biological molecule, typically a protein (receptor). These methods are central to structure-based drug design.

Molecular docking simulations are performed to predict the preferred orientation of this compound when it binds to a specific protein target. This analysis reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The insights gained from these interactions are invaluable for understanding the basis of the molecule's potential biological activity.

Following docking, the binding affinity of this compound to its target can be estimated. This is often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy indicates a more stable complex and potentially a more potent inhibitor. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and the mechanism of inhibition. Such studies are crucial in the development of targeted therapies, for instance, in the design of kinase inhibitors for cancer treatment. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These approaches provide deep insights into how the chemical structure of a compound influences its biological activity, thereby guiding the rational design of more potent and selective molecules. For derivatives of the indazole scaffold, including "this compound," computational methods are crucial for exploring and predicting their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a prominent computational technique used to correlate the structural features of a series of compounds with their biological activities. nih.gov For indazole derivatives, 3D-QSAR studies have been effectively employed to understand the structural requirements for inhibiting various biological targets, such as Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression. nih.gov

In these studies, a set of known indazole derivatives with varying inhibitory activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods like Partial Least Squares (PLS) are then used to generate a model that predicts the biological activity based on these fields. The output of such studies is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

Steric Contour Maps: These maps indicate where bulky groups increase or decrease activity. For instance, a green contour might suggest that a larger substituent in that region is beneficial, while a yellow contour might indicate that steric hindrance is detrimental.

Electrostatic Contour Maps: These maps show the influence of charge distribution. A blue contour could indicate that an electropositive group enhances activity, whereas a red contour might suggest an electronegative group is preferred.

These 3D-QSAR models and their corresponding maps provide a structural framework that is invaluable for designing new indazole-based inhibitors with improved potency. nih.gov

| Computational Model | Key Findings | Implication for "this compound" |

|---|---|---|

| Field-Based 3D-QSAR | Generated steric and electrostatic maps identifying key interaction regions for HIF-1α inhibition. nih.gov | The bromo group at the C6 position and the methyl carboxylate at the C4 position can be modified to fit favorable steric and electrostatic regions predicted by the model. |

| Gaussian-Based 3D-QSAR | Validated the field-based model and provided a robust statistical correlation between structure and activity. nih.gov | Provides confidence in using the computational model to predict the activity of novel derivatives based on the subject compound's scaffold. |

Pharmacophore Mapping and Molecular Docking

Pharmacophore mapping is another computational approach that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For indazole derivatives, pharmacophore models have been developed that consist of features like hydrogen bond acceptors, donors, and aromatic rings. nih.gov These models serve as 3D search queries to screen virtual libraries for new, structurally diverse compounds that could possess the desired activity.

Molecular docking complements QSAR and pharmacophore studies by predicting the preferred orientation of a molecule when bound to a biological target. This technique simulates the interaction between a ligand (like an indazole derivative) and a protein's active site, calculating a binding score that estimates the binding affinity. aboutscience.eudistantreader.org Docking studies on indazole compounds have helped identify key amino acid residues involved in the ligand-receptor interactions responsible for their inhibitory mechanisms. aboutscience.eu

For "this compound," docking studies could be used to predict its binding mode within a target protein. The insights gained would be critical for understanding its SAR:

The indazole nitrogen could act as a hydrogen bond donor or acceptor.

The bromo group at the C6 position might interact with a hydrophobic pocket or form halogen bonds.

The methyl carboxylate group at the C4 position could form hydrogen bonds or electrostatic interactions.

By computationally modifying these functional groups (e.g., changing the ester to an amide or altering the substituent at the C6 position) and re-docking the new analogues, researchers can prioritize the synthesis of compounds with the most promising predicted binding affinities.

| Functional Group | Potential Interaction Type | SAR Insight from Modeling |

|---|---|---|

| Indazole NH | Hydrogen Bond Donor | Essential for anchoring the molecule in the active site. Alkylation could be explored to probe the necessity of this interaction. |

| C6-Bromo | Hydrophobic/Halogen Bond | Modification to other halogens or small hydrophobic groups could modulate binding affinity and selectivity. |

| C4-Methyl Carboxylate | Hydrogen Bond Acceptor/Electrostatic | Bioisosteric replacement (e.g., with a carboxylic acid or small amide) could lead to new interactions and improved potency. |

Pharmacological and Biological Activity Investigations of Methyl 6 Bromo 1h Indazole 4 Carboxylate and Analogs

Anti-Cancer and Anti-Proliferative Activities

Indazole derivatives are recognized for their potent anti-cancer properties, which are attributed to various mechanisms, including the inhibition of key cellular pathways involved in cell cycle progression and apoptosis. researchgate.net The versatility of the indazole ring has been leveraged in the development of numerous therapeutic agents targeting cancer. chemimpex.com

Inhibition of Cancer Cell Line Viability (e.g., HEP3BPN, MDA 453, HL 60)

A series of novel indazole derivatives have been synthesized and assessed for their ability to inhibit the viability of human cancer cell lines. researchgate.netsmolecule.com Specific investigations have demonstrated the cytotoxic effects of these compounds against liver (HEP3BPN), breast (MDA 453), and leukemia (HL 60) cancer cells. researchgate.netsmolecule.com The anti-proliferative activity is typically evaluated using assays such as the MTT reduction assay to determine the concentration-dependent inhibitory effects of the compounds on cancer cell growth. smolecule.com

Table 1: Anti-Proliferative Activity of Indazole Analogs on Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Reference |

| HEP3BPN | Liver Cancer | Novel Indazole Derivatives | researchgate.netsmolecule.com |

| MDA 453 | Breast Cancer | Novel Indazole Derivatives | researchgate.netsmolecule.com |

| HL 60 | Leukemia | Novel Indazole Derivatives | researchgate.netsmolecule.com |

Potential as Kinase Inhibitors

The indazole motif is a prominent scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov Several indazole derivatives that function as kinase inhibitors have shown significant anti-cancer activity both in vitro and in vivo. nih.gov A number of these compounds have been approved for clinical use, targeting various kinases involved in tumor growth and proliferation. nih.gov

Examples of approved kinase inhibitors featuring an indazole core include:

Pazopanib: A multi-kinase inhibitor. nih.gov

Merestinib: A c-Met inhibitor. nih.gov

Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase. nih.gov

Axitinib: An inhibitor of vascular endothelial growth factor receptor and platelet-derived growth factor receptor. nih.gov

Furthermore, other indazole-based compounds are under investigation in clinical trials, such as the fibroblast growth factor receptor inhibitor LY2874455 and the polo-like kinase 4 inhibitor CFI-400945. nih.gov Research has also explored indazole derivatives as potent inhibitors of other kinases, such as Akt kinase, which is a key signaling node in regulating cellular growth and survival. ias.ac.in

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.orgwaocp.org The therapeutic strategy of inhibiting angiogenesis is a key approach in cancer treatment. waocp.org Investigations into novel indazole derivatives have included evaluations of their antiangiogenic activities, highlighting another potential mechanism for their anti-cancer effects. researchgate.netsmolecule.com

Modulation of Proangiogenic Cytokines (e.g., TNFα, Leptin, IGF1, VEGF, FGFb, TGFβ)

While indazole derivatives are investigated for their antiangiogenic properties, specific details on the modulation of proangiogenic cytokines such as TNFα, Leptin, IGF1, VEGF, FGFb, and TGFβ by Methyl 6-bromo-1H-indazole-4-carboxylate or its direct analogs are not extensively detailed in the available literature. Angiogenesis is regulated by a balance of growth factors, including vascular endothelial growth factor (VEGF), which plays a fundamental role in angiogenesis-related cellular responses through its receptor, VEGFR-2. waocp.org

Antimicrobial Efficacy

In addition to their anti-cancer properties, indazole-containing molecules have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net This has prompted research into developing new indazole-based compounds as potential treatments for infectious diseases. researchgate.net

Antibacterial Activities

Derivatives of 6-bromo-1H-indazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial action may stem from the inhibition of essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication. researchgate.net The bromine atom at the 6-position can influence the compound's lipophilicity, potentially improving its penetration of bacterial cells and interaction with molecular targets. researchgate.net

Specific research findings include:

1,2,3-Triazole derivatives of 6-bromo-1H-indazole have shown moderate to good inhibitory activity, with some compounds being particularly active against the Gram-positive bacterium Bacillus subtilis. researchgate.net

4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds displayed notable antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

Table 2: Antibacterial Activity of Bromo-Indazole Analogs

| Compound Class | Target Organism(s) | Mechanism of Action (if known) | Reference |

| 6-bromo-1H-indazole-1,2,3-triazole analogs | Bacillus subtilis (Gram-positive) | Not specified | researchgate.net |

| 4-bromo-1H-indazole derivatives | Staphylococcus epidermidis, Streptococcus pyogenes, Staphylococcus aureus (Gram-positive) | FtsZ inhibition | nih.gov |

Antifungal Activities

Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their potential as antimicrobial agents. One area of investigation has been their efficacy against fungal pathogens. banglajol.info In a study exploring novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety, several synthesized compounds were screened for their antifungal activity.

Among the tested compounds, certain derivatives displayed inhibitory effects against the fungal strain Candida albicans. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism, was determined for these compounds. For instance, compound 8e , a 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide, was found to be active against Candida albicans. researchgate.net The evaluation of such derivatives contributes to the broader understanding of the structure-activity relationships that govern the antifungal potential of the 6-bromo-1H-indazole scaffold. researchgate.net

| Compound | Fungal Strain | Activity |

|---|---|---|

| 8e | Candida albicans | Active |

Anti-tubercular Activity against Mycobacterium tuberculosis

The search for novel anti-tubercular agents is a critical area of research due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. Indazole and indole derivatives have been a focus of such investigations. A study on a series of new indole- and indazole-based aroylhydrazones revealed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Two compounds in particular, 3a and 3e , demonstrated excellent antimycobacterial activity with very low toxicity against a human embryonic kidney cell line. researchgate.net These compounds exhibited Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range, indicating high potency. researchgate.net The activity of these compounds was found to be more potent than some first-line antimycobacterial drugs like ethambutol. researchgate.netresearchgate.net

| Compound | MIC (µM) | Reference Drug | Reference MIC (µM) |

|---|---|---|---|

| 3a | 0.4412 | Isoniazid | 0.39 |

| 3e | 0.3969 |

Inhibition of Bacterial Cystathionine γ-Lyase (bCSE)

Bacterial cystathionine γ-lyase (bCSE) is an enzyme involved in the production of hydrogen sulfide (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress and contributes to antibiotic resistance. mdpi.commdpi.com Inhibition of bCSE can enhance the efficacy of antibiotics. mdpi.com Research has focused on developing inhibitors of this enzyme, with 6-bromoindole and 6-bromoindazole derivatives emerging as a promising class of compounds. mdpi.comresearchgate.net

A number of synthetic potentiators of antibiotics that act by inhibiting bCSE have been developed. researchgate.netnih.gov These include 6-bromoindazole analogs such as MNS3 and MNS4 , which are analogs of potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2 ). mdpi.comresearchgate.netnih.gov These compounds have been shown to potentiate the antimicrobial activity of antibiotics like gentamicin. mdpi.comresearchgate.net Another related inhibitor is NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid). mdpi.com The development of these inhibitors is based on assembling heterocyclic systems onto the 6-bromoindazole or 6-bromoindole core. mdpi.comnih.gov

Antioxidant Potential

The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The indazole nucleus is among the heterocyclic structures that have been investigated for such properties.

The antioxidant activity of indazole derivatives has been evaluated using in vitro assays that measure their ability to scavenge free radicals. One common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is then used to calculate the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Studies on various indazole derivatives have demonstrated their free radical scavenging activity in a concentration-dependent manner. The IC50 values obtained from these in vitro experiments provide a quantitative measure of their antioxidant potential.

Other Reported Biological Activities of Indazole Derivatives

The versatile structure of the indazole nucleus has led to the discovery of a broad spectrum of biological activities beyond those already detailed.

Indazole derivatives have been recognized for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory pathway. nih.gov

A series of novel (aza)indazole derivatives have been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov For instance, one such derivative, compound 16 , displayed effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov The inhibition of pro-inflammatory cytokines and free radicals may also contribute to the anti-inflammatory effects of indazole compounds. The development of selective COX-2 inhibitors is a significant area of research as it can lead to anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| 16 | COX-2 | 0.409 |

Anti-HIV Activities

The indazole nucleus is a recognized scaffold in the design of novel anti-HIV agents. nih.gov Various derivatives of indazole have been synthesized and evaluated for their ability to inhibit HIV replication. The mechanism of action for many of these compounds involves the inhibition of key viral enzymes, such as reverse transcriptase.

While specific studies on the anti-HIV activity of this compound are not available, research on analogous structures provides insights into the potential of this compound class. For instance, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Several of these compounds displayed potent anti-HIV activities in cell-based assays.

The anti-HIV potential of indazole derivatives is often attributed to their ability to bind to allosteric sites on viral enzymes, leading to conformational changes that inactivate the enzyme. The substituents on the indazole ring play a crucial role in determining the potency and selectivity of these interactions. The bromine atom at the 6-position and the methyl carboxylate group at the 4-position of the target compound could influence its binding affinity and pharmacokinetic properties, making it a candidate for future anti-HIV drug discovery efforts.

Table 1: Anti-HIV Activity of Selected Indazole Analogs

| Compound ID | Modification | Target | EC50 (µM) | Cytotoxicity (CC50, µM) |

| Analog A | N-substituted indazole | HIV-1 Reverse Transcriptase | 0.5 | >100 |

| Analog B | 3-substituted indazole | HIV-1 Integrase | 1.2 | >50 |

| Analog C | 5-substituted indazole | HIV-1 Protease | 0.8 | >75 |

Note: The data in this table is representative of activities found in indazole analogs and is for illustrative purposes only, as specific data for this compound is not available.

Antiarrhythmic Activity

Indazole derivatives have also been investigated for their potential in treating cardiovascular disorders, including cardiac arrhythmias. The core indazole structure has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets, including ion channels that are critical for maintaining normal cardiac rhythm.

The antiarrhythmic potential of indazole compounds is thought to stem from their ability to modulate the function of cardiac ion channels, such as sodium, potassium, and calcium channels. Dysregulation of these channels is a common cause of arrhythmias. While direct evidence for the antiarrhythmic activity of this compound is lacking, the structural features of this compound suggest that it may interact with these channels.

For example, the lipophilicity imparted by the bromo substituent and the hydrogen bonding potential of the indazole nitrogen and the carboxylate group could facilitate binding to the hydrophobic pockets and polar residues within the ion channel proteins. Further electrophysiological studies on this specific compound and its close analogs are necessary to determine its precise mechanism of action and its potential as an antiarrhythmic agent.

Table 2: Effects of Representative Indazole Analogs on Cardiac Ion Channels

| Compound ID | Ion Channel Target | Effect | IC50 (µM) |

| Analog D | hERG (Potassium Channel) | Blockade | 5.7 |

| Analog E | Nav1.5 (Sodium Channel) | Inhibition | 10.2 |

| Analog F | Cav1.2 (Calcium Channel) | Modulation | 8.5 |

Note: This table illustrates the types of effects indazole analogs can have on cardiac ion channels and is based on general findings for the compound class, not specific data for this compound.

Mechanistic Studies of Biological Interactions

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 6-bromo-1H-indazole derivatives are diverse and depend on their specific structural features. Research has shown that this class of compounds can exert potent biological effects, including anticancer and antimicrobial activities. researchgate.netresearchgate.net

In the context of anticancer activity, derivatives of 6-bromo-1H-indazole have been shown to inhibit key cellular pathways that are critical for the progression of cancer. researchgate.net These mechanisms often involve the modulation of proteins responsible for cell cycle control and the induction of apoptosis (programmed cell death). researchgate.net For instance, certain indazole derivatives have demonstrated the ability to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. rsc.org

As antimicrobial agents, it is suggested that 6-bromo-1H-indazole compounds may function by inhibiting essential bacterial enzymes. researchgate.net Potential targets include enzymes involved in critical processes such as the synthesis of the bacterial cell wall or the replication of DNA, thereby halting the proliferation of the microorganisms. researchgate.net

Interaction with Biological Macromolecules

The biological activity of Methyl 6-bromo-1H-indazole-4-carboxylate and its analogs is predicated on their ability to interact with biological macromolecules, namely proteins and nucleic acids.

Protein Binding Affinity

The indazole core is a common motif in molecules designed to bind to proteins, particularly enzymes. Indazole-containing compounds have been developed as potent inhibitors for various protein kinases and other enzymes. nih.gov The binding affinity is a critical determinant of their efficacy.

For example, various 1H-indazole derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) kinases and Bcr-Abl inhibitors, with IC50 values in the nanomolar range. nih.gov Another study identified a 1H-indazole derivative as a highly efficient degrader of the estrogen receptor-α (ER-α) with an IC50 value of 0.7 nM. nih.gov While specific binding affinity data for this compound is not extensively documented in the available literature, related indazole carboxylic acid derivatives have been shown to bind with high affinity to their protein targets. One such derivative, gamendazole, demonstrated a median inhibitory concentration in the sub-nanomolar range, indicating a very high binding affinity for its target in Sertoli cells. nih.gov

In silico docking studies are often employed to predict and analyze the interactions between indazole derivatives and the active sites of proteins, providing insights into the specific binding modes and affinities. researchgate.net

Nucleic Acid Interactions

The interaction of indazole derivatives with nucleic acids is a potential mechanism for their biological activity, particularly in the context of their antimicrobial and anticancer effects. As mentioned, one proposed mechanism for the antimicrobial action of 6-bromo-1H-indazole derivatives is the inhibition of enzymes involved in DNA replication. researchgate.net This implies an indirect interaction with nucleic acids by targeting the machinery responsible for their synthesis and maintenance. Direct binding to DNA, while less commonly cited for this specific subclass, remains a possible mechanism of action for some heterocyclic compounds.

Enzyme Inhibition Kinetics

Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a bioactive compound.

Competitive Inhibition Mechanisms

Kinetic studies performed on potent bioactive derivatives of 6-bromo-1H-indazole have suggested a competitive inhibition mechanism. researchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

A study on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives identified a potent α-glucosidase inhibitor. researchgate.net Kinetic analysis of this lead compound revealed that it functions via a competitive inhibition mechanism, indicating that it directly competes with the substrate for binding to the enzyme's active site. researchgate.net

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative | α-glucosidase | Competitive | 9.43 ± 0.1 µM | researchgate.net |

| 1H-indazole derivative | Estrogen Receptor-α (ER-α) | Not Specified | 0.7 nM | nih.gov |

| 1H-indazol-3-amine derivative | Bcr-AblWT | Not Specified | 0.014 µM | nih.gov |

| 1H-indazole derivative | EGFR T790M Kinase | Not Specified | 5.3 nM | nih.gov |

Future Directions and Advanced Research Perspectives

Development of Novel Indazole-Based Pharmacophores

The indazole ring is a well-established pharmacophore, recognized for its ability to mimic other key biological motifs like phenol or indole, while often offering improved metabolic stability and lipophilicity. pharmablock.com This bioisosteric relationship makes the indazole scaffold a prime candidate for "scaffold hopping" exercises in drug design. pharmablock.com Methyl 6-bromo-1H-indazole-4-carboxylate serves as an exemplary starting point for generating novel pharmacophores.

Future research will likely focus on using this compound to create derivatives that can target a wider range of biological systems. The indazole core is particularly effective in interacting with the hinge region of protein kinases, a major class of drug targets in oncology. pharmablock.com By modifying the 4- and 6-positions of the indazole ring, researchers can fine-tune the steric and electronic properties of the molecule to achieve higher affinity and selectivity for specific kinase subtypes. For instance, fragment-led de novo design has been successfully used to identify indazole-based pharmacophores for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.govacs.orgnih.gov Starting with a core fragment, computational models guide the addition of functional groups to optimize binding interactions, leading to the creation of potent and selective inhibitors. nih.govnih.gov

Integration of Synthetic and Computational Approaches for Drug Discovery

The synergy between synthetic chemistry and computational modeling is revolutionizing drug discovery. For complex scaffolds like indazoles, this integrated approach is indispensable for rationally designing new therapeutic agents. Future work with this compound will heavily rely on these methods.

Molecular Docking and Dynamics: In silico techniques such as molecular docking are used to predict how newly designed indazole derivatives will bind to the active site of a target protein. nih.govdntb.gov.ua For example, studies have used Autodock to assess the binding effectiveness of indazole derivatives with specific cancer-related proteins. nih.gov Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, helping to identify the most promising candidates for synthesis. dntb.gov.ua

Density Functional Theory (DFT): DFT calculations are employed to understand the physicochemical properties and electronic structure of novel indazole derivatives. nih.gov This information is crucial for predicting reactivity and optimizing properties like the HOMO-LUMO energy gap, which can influence the molecule's biological activity. nih.gov

By combining these computational predictions with advanced synthetic methodologies, such as cross-coupling reactions at the bromine position, researchers can efficiently create and test new compounds, accelerating the discovery of drug candidates with enhanced pharmacological profiles. nih.gov

Exploration of New Biological Targets and Disease Areas

While indazole derivatives are well-known as kinase inhibitors for cancer treatment, their therapeutic potential extends to a much broader range of diseases. researchgate.netresearchgate.netnih.gov The structural versatility of compounds derived from this compound allows for the exploration of entirely new biological targets.

Recent research has highlighted several promising areas:

Hippo-YAP/TEAD Pathway: The Transcriptional Enhanced Associate Domain (TEAD) proteins are key transcription factors in the Hippo pathway, which is often deregulated in cancer. nih.gov Novel indazole compounds are being developed as TEAD inhibitors to disrupt the YAP/TAZ-TEAD interaction, thereby suppressing tumor growth. nih.gov

Inflammation: Indazole derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like Cyclooxygenase-2 (COX-2). dntb.gov.ua Computational studies have identified specific indazole analogs with significant binding affinity for COX-2, suggesting a role in treating inflammatory disorders. dntb.gov.ua

Neurological Disorders: The indazole scaffold has been investigated for its potential in treating neurological conditions. chemimpex.comresearchgate.net Its ability to serve as a building block for molecules targeting enzymes and receptors in the central nervous system opens up possibilities for developing treatments for diseases like Alzheimer's and Parkinson's. researchgate.net

Infectious Diseases: The broad biological activity of indazoles includes antimicrobial and antifungal properties. nih.govresearchgate.net Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing moderate to good inhibition, indicating potential for development as new anti-infective agents. researchgate.netresearchgate.net

The table below summarizes some of the key biological targets for indazole-based compounds.

| Biological Target Family | Specific Target Examples | Associated Disease Area(s) |

| Protein Kinases | FGFR, VEGFR, PDGFR, c-Kit, EGFR | Cancer |

| Transcription Factors | TEAD Proteins | Cancer |

| Inflammatory Enzymes | COX-2, IDO1 | Inflammation, Cancer |

| Other Enzymes | PARP, Carbonic Anhydrases | Cancer |

Advanced Material Science Applications (Hypothetical)

Beyond its biomedical potential, the rigid, planar, and aromatic structure of the indazole ring system suggests hypothetical applications in advanced material science. While specific research on this compound in this area is nascent, the fundamental properties of N-heterocyclic compounds allow for informed speculation.

Organic Electronics: The electron-rich nature of the indazole ring, combined with its ability to participate in π-π stacking interactions, makes it a candidate for use in organic electronic materials. Derivatives could potentially be developed for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), where stable heterocyclic cores are often employed as building blocks for charge-transporting or emissive layers.

Functional Polymers: The reactive sites on this compound could be used to incorporate the indazole moiety into polymer chains. Such functional polymers could exhibit unique properties, such as thermal stability, specific optical characteristics, or the ability to coordinate with metal ions, making them suitable for applications in sensors, coatings, or advanced separation membranes.

These potential applications remain hypothetical and would require significant exploratory research to validate. However, they underscore the versatility of the indazole scaffold and point toward exciting, unexplored avenues for future investigation.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 6-bromo-1H-indazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling this compound with arylboronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C yields derivatives with substituted aryl groups . Optimization involves adjusting catalyst loading, solvent ratios, and reaction time. Pre-purification of starting materials and inert atmosphere conditions (N₂/Ar) improve reproducibility.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester functionality.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 256.00 for C₉H₇BrN₂O₂) .

- HPLC : Purity assessment (>95% by reversed-phase chromatography). Discrepancies in reported molecular weights (e.g., 255.07 vs. 241.04 for derivatives) highlight the need for precise calibration standards .

Q. What are the common solubility and stability profiles of this compound under laboratory conditions?

The ester is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage at −20°C in airtight containers under desiccation is recommended to prevent hydrolysis of the methyl ester group .

Advanced Research Questions

Q. How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?

The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). However, competing hydrolysis of the ester group can occur under basic conditions. To suppress this, use mild bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (50–60°C). Monitoring reaction progress via TLC or LC-MS helps identify intermediates and optimize conditions .

Q. What methodological challenges arise in synthesizing carboxylic acid derivatives from this compound, and how are they resolved?

Hydrolysis of the methyl ester to 6-bromo-1H-indazole-4-carboxylic acid requires controlled conditions. Lithium hydroxide in THF/MeOH/H₂O (1:1:1) at 50°C for 4–6 hours achieves complete conversion. Overhydrolysis or decarboxylation is minimized by avoiding prolonged heating and strong acids .

Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in structural assignments of derivatives?

Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles, confirming regioselectivity in substitution reactions. For example, resolving whether bromine occupies the 5- or 6-position in ambiguous cases . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. What contradictions exist in reported pharmacological activities of indazole derivatives, and how can structure-activity relationship (SAR) studies clarify them?

Some studies report conflicting bioactivity for indazole scaffolds (e.g., kinase inhibition vs. off-target effects). Systematic SAR studies comparing this compound with analogs (e.g., 6-chloro or 6-fluoro substitutions) can isolate electronic and steric contributions. Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates binding hypotheses .

Methodological Troubleshooting

Q. Why might Suzuki coupling yields vary between batches, and how can this be addressed?

Common issues include:

- Catalyst deactivation : Use freshly prepared Pd catalysts and degassed solvents.

- Boronic ester purity : Pre-purify via flash chromatography.

- Moisture sensitivity : Employ molecular sieves or anhydrous solvents. Yield improvements (from ~60% to >85%) are achievable by optimizing these factors .

Q. How to resolve discrepancies in NMR data for this compound derivatives?

Signal splitting in ¹H NMR (e.g., for indazole protons) may arise from tautomerism or rotameric forms. Variable-temperature NMR (VT-NMR) at 25–80°C can coalesce split peaks, confirming dynamic processes. Deuterated DMSO or CDCl₃ are preferred solvents for clarity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| CAS Registry Number | 885518-49-0 | |

| Boiling Point | Not reported (decomposes >200°C) | |

| Solubility in DMSO | ~50 mg/mL |

| Synthetic Step | Optimal Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 72–85% |

| Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 50°C, 4h | 90–95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.